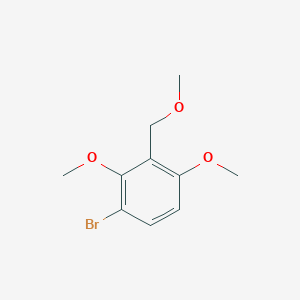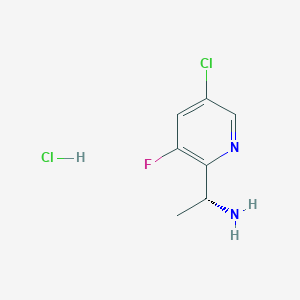
(3-Methylisoquinolin-8-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylisoquinolin-8-yl)methanol is an organic compound with the molecular formula C₁₁H₁₁NO It is a derivative of isoquinoline, featuring a methyl group at the 3-position and a methanol group at the 8-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylisoquinolin-8-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Methylation: The isoquinoline undergoes methylation at the 3-position using a methylating agent such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Hydroxymethylation: The resulting 3-methylisoquinoline is then subjected to hydroxymethylation at the 8-position. This can be achieved using formaldehyde (CH₂O) and a reducing agent such as sodium borohydride (NaBH₄).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
(3-Methylisoquinolin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or alkyl halides for etherification.
Major Products
Oxidation: (3-Methylisoquinolin-8-yl)aldehyde or (3-Methylisoquinolin-8-yl)carboxylic acid.
Reduction: (3-Methylisoquinolin-8-yl)amine.
Substitution: (3-Methylisoquinolin-8-yl)chloride or (3-Methylisoquinolin-8-yl)ether.
科学的研究の応用
(3-Methylisoquinolin-8-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving isoquinoline derivatives.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (3-Methylisoquinolin-8-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound without the methyl and methanol groups.
3-Methylisoquinoline: Lacks the methanol group at the 8-position.
8-Hydroxyisoquinoline: Lacks the methyl group at the 3-position.
Uniqueness
(3-Methylisoquinolin-8-yl)methanol is unique due to the presence of both the methyl and methanol groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
(3-methylisoquinolin-8-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-5-9-3-2-4-10(7-13)11(9)6-12-8/h2-6,13H,7H2,1H3 |
InChIキー |
ADMFKBFGQOFDJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Propen-1-one, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-3-(dimethylamino)-](/img/structure/B14036004.png)


![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)









